Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17478296
InChI: InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol

Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate

CAS No.:

Cat. No.: VC17478296

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate -

Specification

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
IUPAC Name methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate
Standard InChI InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3/t8-/m0/s1
Standard InChI Key GOMFMEJVWFUXMS-QMMMGPOBSA-N
Isomeric SMILES COC(=O)[C@H](C1=C(C(=C(C=C1)F)F)F)N
Canonical SMILES COC(=O)C(C1=C(C(=C(C=C1)F)F)F)N

Introduction

Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate is a synthetic organic compound that belongs to the class of amino acid derivatives. It features a trifluorophenyl moiety, which imparts unique chemical and biological properties, making it a valuable intermediate in medicinal chemistry. This compound is particularly noted for its potential applications in drug design due to its structural complexity and the presence of fluorine atoms, which enhance lipophilicity and biological activity.

Molecular Formula and Weight

  • Molecular Formula: C9H8F3NO2

  • Molecular Weight: 219.16 g/mol

Synthesis and Preparation

The synthesis of Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate typically involves several steps, starting from appropriate precursors such as amino acids or their derivatives. The process may include asymmetric synthesis methods to achieve the desired stereochemistry (2S configuration). Industrial production often employs advanced techniques like continuous flow reactors to optimize yields and purity.

Biological Activity and Applications

Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate is investigated for its pharmacological properties due to the presence of the trifluoromethyl group. It serves as a building block in organic synthesis, particularly in the design of pharmaceuticals targeting various diseases. The compound's unique structure makes it suitable for interactions with enzymes and receptors, modulating their activity.

Research Findings

Research on fluorinated compounds like Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate highlights their potential in drug development. Studies often focus on evaluating drug-like properties using tools like SwissAdme, which assess parameters such as solubility, permeability, and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator